4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine
Description
4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-chlorobenzylsulfanyl group at position 2, a methoxy group at position 5, and a chlorine atom at position 4. This compound is of interest due to its structural versatility, which allows for modifications that can enhance biological activity, such as antimicrobial or cytotoxic properties . Derivatives of this scaffold are often synthesized via nucleophilic substitution or sulfur-based coupling reactions, as seen in related compounds .
Properties
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-17-10-6-15-12(16-11(10)14)18-7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNCKXYPDAMYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 5-methoxypyrimidine.
Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with thiourea to form 4-chlorobenzylthiourea.
Cyclization: The intermediate 4-chlorobenzylthiourea undergoes cyclization with 5-methoxypyrimidine in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro groups are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of aryl or alkyl-substituted pyrimidines.
Scientific Research Applications
4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in the pyridinyl analog () may improve binding affinity to biological targets due to its electron-withdrawing nature.
- Cytotoxicity : Hydroxylation at position 5 (e.g., 5-hydroxymethyl derivative) significantly enhances cytotoxicity, as seen in studies on cancer cell lines .
Computational and Structural Insights
- Hirshfeld Analysis : Used to study intermolecular interactions in triazole derivatives, revealing the role of Cl···H and S···H contacts in stabilizing crystal structures .
- DFT Studies : Provide insights into electronic properties, such as charge distribution and frontier molecular orbitals, which influence reactivity and binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
